Itacitinib

Übersicht

Beschreibung

Itacitinib, also known as INCB039110, is a potent and selective inhibitor of Janus kinase 1 (JAK1). It is primarily used in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer. This compound has shown promise in reducing cytokine release syndrome, a potentially life-threatening side effect associated with chimeric antigen receptor T-cell therapy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Itacitinib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung eines Pyridinrings, die Einführung von Fluoratomen und die Einarbeitung einer Nitrilgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig eine Hochleistungsflüssigchromatographie zur Reinigung. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Itacitinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Itacitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung in der Untersuchung von JAK-Inhibitoren und deren Synthesewegen verwendet.

Biologie: this compound wird auf seine Auswirkungen auf die Zytokin-Signalwege und die Immunzellfunktion untersucht.

Medizin: this compound wird auf sein Potenzial zur Behandlung von Autoimmunerkrankungen, entzündlichen Erkrankungen und bestimmten Krebsarten untersucht.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv JAK1 inhibiert, ein Schlüsselenzym im JAK-STAT-Signalweg. Dieser Weg ist an der Übertragung von Signalen von Zytokinrezeptoren zum Kern beteiligt, was zur Expression von Genen führt, die an Entzündungen und Immunreaktionen beteiligt sind. Durch die Inhibition von JAK1 reduziert this compound die Produktion von proinflammatorischen Zytokinen und moduliert die Immunzellaktivität .

Ähnliche Verbindungen:

Tofacitinib: Ein JAK1- und JAK3-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.

Baricitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner Selektivität für JAK1, was das Risiko von Nebenwirkungen reduziert, die mit der Inhibition anderer Mitglieder der JAK-Familie verbunden sind. Diese Selektivität macht this compound zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten, bei denen JAK1 eine dominierende Rolle spielt .

Wirkmechanismus

Itacitinib exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immune responses. By inhibiting JAK1, this compound reduces the production of pro-inflammatory cytokines and modulates immune cell activity .

Vergleich Mit ähnlichen Verbindungen

Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.

Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.

Comparison: Itacitinib is unique in its selectivity for JAK1, which reduces the risk of side effects associated with the inhibition of other JAK family members. This selectivity makes this compound a promising candidate for the treatment of diseases where JAK1 plays a predominant role .

Biologische Aktivität

Itacitinib (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor that has garnered attention for its potential therapeutic applications, particularly in hematologic malignancies and graft-versus-host disease (GVHD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound specifically inhibits JAK1, a key enzyme in the JAK/STAT signaling pathway, which plays a crucial role in mediating inflammatory responses and immune regulation. By blocking JAK1, this compound effectively reduces the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are implicated in cytokine release syndrome (CRS) and GVHD.

Acute Graft-Versus-Host Disease (aGVHD)

Several clinical trials have investigated the efficacy of this compound in treating aGVHD. The GRAVITAS-301 trial evaluated this compound in combination with corticosteroids for patients with newly diagnosed aGVHD. The results indicated an overall response rate (ORR) of 74% at day 28 for the this compound group compared to 66% for the placebo group, although this difference was not statistically significant (p=0.078) .

In another phase I trial involving patients with steroid-refractory aGVHD, this compound demonstrated an ORR of 70.6%, with all patients experiencing a reduction in corticosteroid use over time . These findings suggest that this compound may be beneficial for both treatment-naive and steroid-refractory aGVHD patients.

Cytokine Release Syndrome

This compound has also shown promise in preventing CRS associated with CAR T-cell therapies. In preclinical studies, it significantly reduced levels of cytokines linked to CRS without impairing the antitumor activity of CAR T-cells . A phase II clinical trial is currently ongoing to further assess its prophylactic efficacy against CRS .

Safety Profile

The safety profile of this compound has been characterized by common adverse events such as thrombocytopenia, anemia, and neutropenia. In the GRAVITAS-301 trial, grade 3 or worse adverse events occurred in 86% of patients receiving this compound . Despite these adverse effects, treatment-related mortality was low, with only three deaths attributed to treatment .

Comparative Efficacy

To provide a clearer understanding of this compound's biological activity compared to other treatments, the following table summarizes key findings from recent studies:

| Study | Treatment Group | ORR at Day 28 | Complete Response Rate | Common Adverse Events |

|---|---|---|---|---|

| GRAVITAS-301 | This compound + Corticosteroids | 74% | 53% | Thrombocytopenia (36%), Anemia (20%) |

| GRAVITAS-301 | Placebo + Corticosteroids | 66% | 40% | Thrombocytopenia (31%), Anemia (12%) |

| Phase I Trial | This compound (Steroid-Refractory aGVHD) | 70.6% | Not reported | Decreased corticosteroid use |

Case Studies

In a notable case study involving a patient with refractory aGVHD treated with this compound, significant clinical improvement was observed after initiating therapy. The patient showed a marked decrease in skin rash and gastrointestinal symptoms within weeks of treatment initiation. This anecdotal evidence supports the findings from larger trials regarding the potential efficacy of this compound .

Eigenschaften

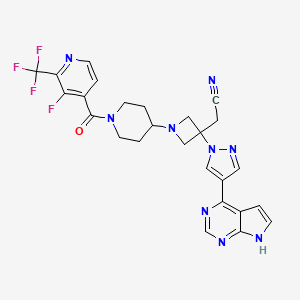

IUPAC Name |

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBSXLIQKWEBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334298-90-6, 1651228-00-0 | |

| Record name | Itacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB39110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ITACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary molecular target of Itacitinib?

A: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound's inhibition of JAK1 affect downstream signaling pathways?

A: By inhibiting JAK1, this compound disrupts the phosphorylation of signal transducer and activator of transcription (STAT) proteins []. This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma (IFN-γ) [, , , , , , , ].

Q3: What is the significance of the JAK/STAT pathway in disease pathology?

A: The JAK/STAT pathway plays a crucial role in regulating immune responses, cell growth, and differentiation [, , ]. Dysregulation of this pathway is implicated in various inflammatory diseases, myeloproliferative disorders, and malignancies [].

Q4: How does this compound's selectivity for JAK1 compare to other JAK inhibitors?

A: Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a higher selectivity for JAK1 over JAK2 [, ]. This selectivity is important as it may contribute to a potentially improved safety profile by minimizing off-target effects on JAK2-dependent processes, such as hematopoiesis [].

Q5: What is the primary route of this compound elimination?

A: this compound is primarily metabolized by cytochrome P450 (CYP)3A4, with minimal renal elimination [, , ].

Q6: How does hepatic impairment affect the pharmacokinetics of this compound?

A: Moderate to severe hepatic impairment leads to increased exposure (AUC and Cmax) of this compound []. This finding necessitates dose adjustments for patients with hepatic impairment [].

Q7: How do strong CYP3A inhibitors affect this compound's pharmacokinetics?

A: Co-administration of this compound with strong CYP3A inhibitors significantly increases its exposure [, ]. This interaction requires careful consideration and potential dose adjustments to prevent adverse effects.

Q8: Are there any recommended dose adjustments for patients with renal impairment?

A: Based on studies in patients with severe renal impairment and end-stage renal disease, no dose adjustment is recommended for this compound in patients with impaired renal function [].

Q9: What clinical indications are being investigated for this compound?

A: this compound is being investigated for its therapeutic potential in a range of conditions, including: * Acute and chronic graft-versus-host disease (GVHD) [, , , , , , ] * Cytokine release syndrome (CRS) associated with CAR T-cell therapy [, ] * Myelofibrosis [] * T-cell prolymphocytic leukemia (T-PLL) [, ] * Solid tumors, including pancreatic cancer, in combination with chemotherapy or immunotherapy [, ] * Hemophagocytic Lymphohistiocytosis (HLH) []

Q10: What is the rationale for using this compound in GVHD?

A: The rationale for this compound's use in GVHD stems from its ability to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-6, which are key mediators in the pathogenesis of GVHD [, , , ].

Q11: How effective is this compound in preventing CRS associated with CAR T-cell therapy?

A: Preliminary results from clinical trials suggest that prophylactic treatment with this compound can reduce the incidence and severity of CRS in patients receiving CAR T-cell therapy [, ].

Q12: Has this compound shown any promising activity in specific lymphoma subtypes?

A: Clinical trials indicate that this compound, in combination with other agents, exhibits promising activity in classic Hodgkin lymphoma and non-germinal center B-cell-like diffuse large B-cell lymphoma [].

Q13: What role does inflammation play in the efficacy of this compound in lung cancer?

A: Research suggests that this compound may be particularly beneficial for lung cancer patients with elevated inflammation who do not respond well to PD-1 blockade alone. Adding this compound to PD-1 blockade in this patient population may improve immune function and enhance anti-tumor responses [].

Q14: Have any biomarkers been identified for predicting response to this compound in aGVHD?

A: Elevated plasma levels of ST2 and TNFR1 at baseline have been associated with a lower likelihood of response to this compound combined with corticosteroids in acute GVHD [].

Q15: Are there any potential response-to-treatment biomarkers for this compound in aGVHD?

A: Decreases in ProCALCA/CALCA, ST2, and TNFR1 over time have been linked to a positive response to this compound in acute GVHD [].

Q16: What is the role of MCP3 and REG3A in predicting response to this compound in aGVHD?

A: Monocyte chemotactic protein (MCP)3, along with the known aGVHD prognostic biomarker regenerating islet-derived protein (REG)3A, appear to stratify complete responders from non-responders to this compound in acute GVHD, potentially serving as predictive biomarkers [].

Q17: What are the most common adverse events observed with this compound treatment?

A: The most frequently reported adverse events in clinical trials of this compound include: * Fatigue [, , ] * Nausea [, , ] * Anemia [, ] * Thrombocytopenia [, , ] * Neutropenia [, , ]

Q18: Are there any specific safety concerns associated with this compound use in patients with pre-existing conditions?

A: Patients with pre-existing thrombocytopenia may be at an increased risk of severe thrombocytopenia when treated with this compound [].

Q19: How does this compound affect cardiac safety?

A: A comprehensive cardiac safety analysis revealed no clinically meaningful effects of this compound on cardiac conduction parameters, including QTc interval, even at concentrations exceeding those expected in clinical practice [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.